2-(Piperazin-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family, which is characterized by a bicyclic structure containing two nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. The structure consists of a quinoxaline core substituted with a piperazine moiety, which enhances its pharmacological properties.
2-(Piperazin-1-yl)quinoxaline can be synthesized through various chemical reactions involving quinoxaline derivatives and piperazine. It is classified under heterocyclic compounds, specifically as a piperazine derivative of quinoxaline. Quinoxalines are known for their diverse biological activities, making them significant in drug discovery and development.
The synthesis of 2-(Piperazin-1-yl)quinoxaline typically involves several steps:
The use of nanocatalysts has been shown to improve yields and reduce reaction times significantly. For example, magnetic nanoparticles have been employed in green synthesis methods to enhance the efficiency of the reaction while minimizing environmental impact .
The molecular structure of 2-(Piperazin-1-yl)quinoxaline features a quinoxaline ring (C8H6N2) fused with a piperazine ring (C4H10N2). The molecular formula can be represented as C12H14N4, with a molecular weight of approximately 218.27 g/mol.
Crystallographic studies have confirmed the solid-state structure through X-ray diffraction analysis, providing insights into bond lengths and angles that are crucial for understanding its reactivity and interaction with biological targets .
2-(Piperazin-1-yl)quinoxaline can undergo various chemical transformations:
These reactions highlight the versatility of 2-(Piperazin-1-yl)quinoxaline as a scaffold for developing new therapeutic agents.
The mechanism of action for compounds derived from 2-(Piperazin-1-yl)quinoxaline largely depends on their biological targets:
In vitro studies have demonstrated significant activity against various cancer cell lines, indicating their potential as lead compounds for drug development.
Data from spectral analysis (NMR, IR) confirm its structural integrity and purity post-synthesis .
2-(Piperazin-1-yl)quinoxaline derivatives are explored for various applications:
The synthesis of 2-(piperazin-1-yl)quinoxaline derivatives has been revolutionized by green chemistry principles, focusing on atom economy, waste minimization, and energy efficiency. Traditional routes involving sequential nucleophilic substitutions often require toxic solvents (e.g., DMF) and high temperatures. Recent advancements replace these with aqueous ethanol or solvent-free conditions, reducing environmental impact while maintaining yields >85% [2] [10]. Key strategies include:
Table 1: Green Solvent Comparison for Quinoxaline-Piperazine Conjugation
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | PMI* |
---|---|---|---|---|
Ethanol/H₂O (4:1) | 80 | 2.5 | 88 | 6.2 |
Toluene | 110 | 6.0 | 78 | 18.7 |
Solvent-free | 120 | 1.0 | 92 | 3.1 |
*Process Mass Intensity: Total materials used (kg) / product (kg) [10]
These approaches align with the 12 Principles of Green Chemistry, enabling scalable and sustainable production [5] [9].
Magnetic nanocatalysts have emerged as pivotal tools for synthesizing 2-(piperazin-1-yl)quinoxalines via one-pot cascades. Hercynite sulfaguanidine-functionalized nanoparticles (FeAl₂O₄@PTMS-sulfaguanidine-SA) exemplify this innovation [5] [9] [10]:
Table 2: Nanocatalyst Performance in Quinoxaline Synthesis
Catalyst Loading (mg/mmol) | Temperature (°C) | Time (h) | Yield (%) | Turnovers (After 10 Cycles) |
---|---|---|---|---|
40 | 80 | 3.0 | 94 | 320 |
60 | 80 | 2.5 | 93 | 310 |
20 | 100 | 4.0 | 81 | 290 |
Multi-component reactions (MCRs) permit rapid structural diversification of 2-(piperazin-1-yl)quinoxalines by converging ≥3 reactants in a single vessel. The Mannich-type reaction is particularly impactful [5] [10]:
Table 3: Representative MCR-Derived Quinoxaline Hybrids
Compound | Components | Anti-Proliferative IC₅₀ (μM) | Targets |
---|---|---|---|
4b | Quinoxaline-piperazine + 5-Br-isatin + Metformin | 0.78 (HCT-116) | c-Kit, P-glycoprotein |
4c | Quinoxaline-piperazine + 5-Cl-isatin + Metformin | 0.83 (SCOV3) | c-Kit, P-glycoprotein |
13da/14da* | Benzimidazolylquinoxaline + 4-Fluorophenyl | 0.19 (A549) | DNA, Topoisomerase II |
*Regioisomeric mixture [8]
Bioisosteric replacement of quinoline with quinoxaline in VEGFR-2 inhibitors exploits shared pharmacophoric features while enhancing synthetic flexibility. Key modifications include:- Pharmacophore Analysis: Type-II VEGFR-2 inhibitors (e.g., sorafenib) require:1. Heteroaromatic head (occupies ATP-binding site).2. Hydrophobic linker (spans hinge region).3. Hydrogen-bond donor/acceptor (interacts with DFG motif: Asp1044/Glu883).4. Hydrophobic tail (binds allosteric pocket) [1] [4].- Quinoxaline as Quinoline Bioisostere: Quinoxaline’s planar structure and hydrogen-bond accepting nitrogen mimic quinoline’s interactions with Cys919 and Glu917 in VEGFR-2. Derivatives like compound 11 (piperazinylquinoxaline-amide) achieve IC₅₀ = 0.19 μM against VEGFR-2, comparable to sorafenib (IC₅₀ = 0.08 μM) [4].- Linker Optimization: Replacing sorafenib’s urea linker with N-phenylacetamide improves solubility while maintaining key H-bonds to Glu885 and Asp1046 [4].
Table 4: Bioisosteric Modifications in VEGFR-2 Inhibitors
Compound | Heterocycle | Linker | Tail | VEGFR-2 IC₅₀ (μM) |
---|---|---|---|---|
Sorafenib | Pyridine | Urea | 4-CH₃-piperazine | 0.08 |
Compound 11 | Quinoxaline | N-Phenylacetamide | Phenyl | 0.19 |
Sunitinib* | Pyrrole | Acetamide | Dimethylamino | 0.01 |
*Type-I inhibitor reference [1] [4]
Piperazine serves as a versatile spacer and pharmacophore enhancer in 2-(piperazin-1-yl)quinoxaline derivatives. Conjugation strategies include:
Table 5: Piperazine Conjugation Impact on Bioactivity
Conjugation Method | R Group | log P | VEGFR-2 IC₅₀ (μM) | c-Kit Docking Score (kcal/mol) |
---|---|---|---|---|
N-Acylation | Phenylacetyl | 1.4 | 0.60 | -9.2 |
N-Alkylation | 4-Fluorobenzyl | 2.3 | 0.38 | -10.1 |
Schiff Base | 5-Cl-isatin-metformin | 0.9 | N/A | -12.7 |
Comprehensive Compound Index
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2